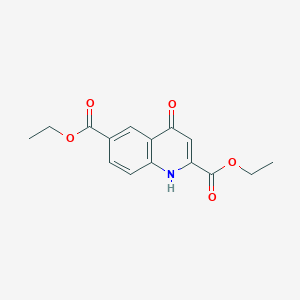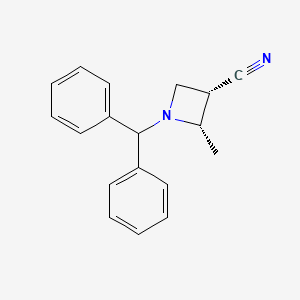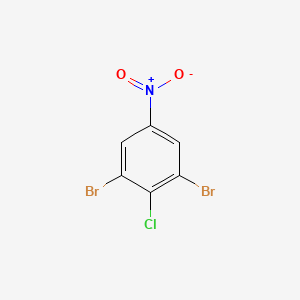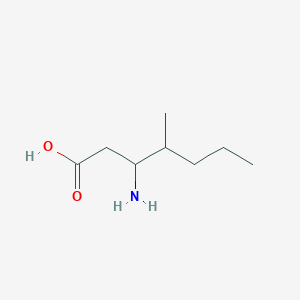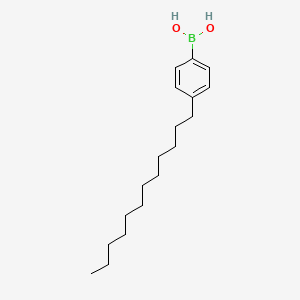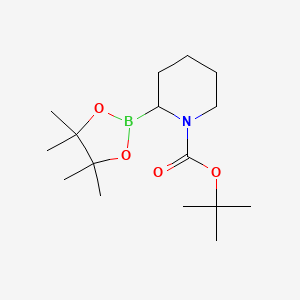![molecular formula C10H6BrNO2S B3032569 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- CAS No. 24044-46-0](/img/structure/B3032569.png)
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
概要
説明
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a chemical compound belonging to the thiazolidinedione class. This compound has garnered significant attention in scientific research due to its potential therapeutic applications across various fields. The thiazolidinedione moiety is known for its extensive biological potential, including antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial activities .
作用機序
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .
Biochemical Pathways
The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and 4-bromobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications in treating microbial infections and as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
- Ciglitazone
- Pioglitazone
- Rosiglitazone
Comparison
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives. While compounds like ciglitazone, pioglitazone, and rosiglitazone are primarily known for their antidiabetic properties, 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- exhibits a broader spectrum of biological activities, including antimicrobial and anticancer properties .
特性
IUPAC Name |
5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389167 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-46-0 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)
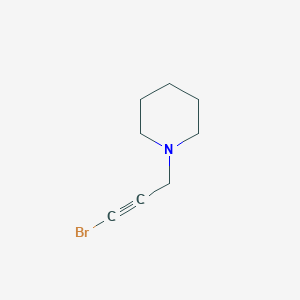
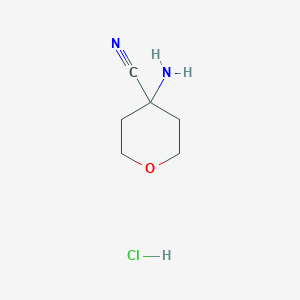
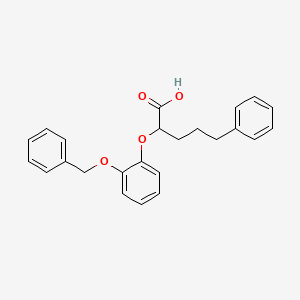
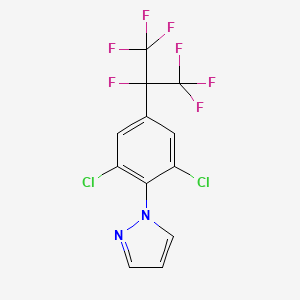
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
